N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 3-methylphenyl group and at position 5 with a sulfanyl (-SH) moiety. The triazole is linked to a benzene sulfonamide group, where the sulfonamide nitrogen is dimethylated. The dimethylation of the sulfonamide nitrogen likely enhances lipophilicity, which may influence membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-12-6-4-8-14(10-12)21-16(18-19-17(21)24)13-7-5-9-15(11-13)25(22,23)20(2)3/h4-11H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHMAPQWKPWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is and it has a molecular weight of 378.47 g/mol. The compound features a triazole ring which is often associated with various biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens.
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of the triazole moiety. Structure-activity relationship studies have indicated that modifications to the phenyl ring can significantly influence cytotoxicity against cancer cell lines. For example, compounds similar to this one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Triazole Ring : Essential for biological activity; modifications can enhance or reduce potency.
- Sulfanyl Group : May contribute to increased reactivity and interaction with biological targets.
- Dimethyl Substitution : The presence of dimethyl groups on the nitrogen atoms can enhance lipophilicity, potentially improving cell membrane permeability.
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with a similar structure to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting potential for therapeutic use in treating bacterial infections.
Study 2: Anticancer Potential
In vitro assays performed on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated that the compound triggered mitochondrial pathways leading to cell death. Additionally, molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that triazole derivatives exhibit potent antibacterial activity due to their ability to inhibit cell wall synthesis and disrupt cellular processes.
Key Findings:
- Bacterial Inhibition: The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide moiety for its antibacterial efficacy .
- Mechanism of Action: The triazole ring is known to interfere with the synthesis of nucleic acids in bacteria, which contributes to its antimicrobial effects .
Anticancer Properties
Recent research has indicated that N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide may possess anticancer properties. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- Cell Line Studies: In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
- In Vivo Efficacy: Animal model studies have reported a reduction in tumor size when treated with this compound, suggesting its potential as a chemotherapeutic agent .
Therapeutic Agent for Chronic Diseases
The compound's unique structural features position it as a candidate for treating chronic diseases such as diabetes and hypertension. Its ability to modulate specific biological pathways makes it a target for further development.
Research Insights:
- Diabetes Management: Preliminary studies suggest that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
- Cardiovascular Health: Investigations into its effects on vascular smooth muscle cells indicate potential benefits in managing hypertension through vasodilatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Essential for antibacterial activity |
| Triazole Ring | Crucial for anticancer effects |
| Methyl Substituents | Influence solubility and bioavailability |
Comparison with Similar Compounds
Core Triazole Modifications
Compound A : N-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ylmethyl)-N-methylbenzenesulfonamide ()
- Key Differences : A methylene (-CH2-) linker between the triazole and sulfonamide, and a phenyl group (vs. 3-methylphenyl) at position 4.
- The phenyl group lacks the methyl substitution, which could decrease hydrophobic interactions compared to the target compound .
Compound B : 3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide ()
- Key Differences : A bulky cycloheptyl group replaces the 3-methylphenyl, and the sulfonamide nitrogen is diethylated.
- Implications : The cycloheptyl group increases steric bulk, possibly hindering binding in tight active sites. Diethylation further enhances lipophilicity, which may affect solubility .
Antimicrobial Activity :
- Target Compound : The sulfonamide and sulfanyl groups are associated with antimicrobial properties. The 3-methylphenyl group may enhance penetration into bacterial membranes.
- Analog: 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol () A para-chlorophenyl group and phenolic -OH substituent. Demonstrated strong antifungal activity against A. niger, suggesting electron-withdrawing groups (e.g., -Cl) enhance efficacy .
Anti-inflammatory Activity :
- Analog: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) () Features a pyridyl group and thioacetamide linker. Exhibited 1.28× higher activity than diclofenac, highlighting the importance of heteroaromatic substituents and sulfur-containing linkers in anti-inflammatory potency .
Physicochemical Properties
Research Findings and Pharmacological Insights
- Antimicrobial Potential: Triazole-sulfonamide hybrids (e.g., ) show broad-spectrum activity. The target compound’s 3-methylphenyl group may balance hydrophobicity and steric effects, optimizing interactions with bacterial enzymes .
- Synthetic Accessibility : details methods for introducing sulfonyl and triazole groups, suggesting feasible scalability for the target compound .
- Anti-inflammatory Mechanisms : Hydrophobic interactions (e.g., with LEU338 in ) are critical for activity. The target compound’s 3-methylphenyl group may stabilize such interactions .
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of structurally analogous triazole-sulfonamide hybrids (e.g., ) typically involves:
- Stepwise functionalization : Sequential introduction of sulfonamide and triazole moieties via nucleophilic substitution or coupling reactions.
- Key reaction parameters : Temperature (60–100°C), solvent polarity (DMF or DMSO), and catalysts (e.g., K₂CO₃ for deprotonation).
- Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm intermediates and final product .
Q. How can spectroscopic and crystallographic methods be employed to confirm the molecular structure of this compound?
- Spectroscopy :
- ¹H NMR : Identify N,N-dimethyl groups (δ ~2.8–3.2 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm).
- FT-IR : Confirm S-H (2500–2600 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹) stretches.
- X-ray crystallography : Use SHELXL () for refinement. For example, similar triazole derivatives () were resolved with R-factors < 0.05 using Mo-Kα radiation .
Q. What are the preliminary biological screening strategies for this compound, given its structural similarity to pharmacologically active triazole-sulfonamides?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., carbonic anhydrase, ).
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and binding interactions of this compound with biological targets?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density at sulfanyl and triazole groups ().
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2). For example, docking scores of similar compounds () correlated with experimental IC₅₀ values .
Q. How can contradictory data in crystallographic refinement or spectroscopic assignments be resolved?
- Crystallographic ambiguity : Use ORTEP-3 () to visualize thermal ellipsoids and validate hydrogen bonding (e.g., S-H⋯N interactions in triazole rings).
- Spectroscopic conflicts : Compare experimental NMR shifts with computed values (GIAO method) to distinguish tautomeric forms (e.g., thiol vs. thione, ) .
Q. What strategies improve synthetic yield when scaling up the reaction, particularly for the sulfanyl-triazole intermediate?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C for analogous compounds, ).
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., triazole cyclization) .
Q. How does substituent variation on the triazole ring (e.g., 3-methylphenyl vs. 4-methoxyphenyl) affect the compound’s electronic properties and bioactivity?
- SAR studies : Replace the 3-methylphenyl group with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and compare Hammett σ values.
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials linked to sulfanyl group reactivity () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
